molecular formula C13H19NO B1599640 4-(2-Phenoxyethyl)piperidine CAS No. 347873-67-0

4-(2-Phenoxyethyl)piperidine

Cat. No.: B1599640
CAS No.: 347873-67-0
M. Wt: 205.3 g/mol
InChI Key: ZTDUIZMJYASLKV-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethyl)piperidine is a chemical compound that belongs to the class of phenoxyalkyl amines. It is characterized by a piperidine ring attached to a phenoxyethyl group. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antitussive, anticholinergic, and potential anticancer properties .

Mechanism of Action

Target of Action

The primary targets of 4-(2-Phenoxyethyl)piperidine are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , human histamine H3 receptor , and estrogen receptor . These targets play crucial roles in various physiological processes. For instance, AChE and BChE are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter involved in memory and learning. The human histamine H3 receptor is involved in the regulation of neurotransmitter release, while the estrogen receptor is a nuclear receptor that regulates gene expression .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. For instance, it exhibits high anticholinergic and H3 inverse agonistic activities . Anticholinergic activity refers to the inhibition of the neurotransmitter acetylcholine in the central and the peripheral nervous system, which can affect numerous body functions, from eye function to bladder control. H3 inverse agonistic activity refers to the activation of the histamine H3 receptor, which can influence neurotransmitter release .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it can influence the cholinergic pathway by inhibiting AChE and BChE, thereby increasing the concentration of acetylcholine in the synaptic cleft . It can also affect the histaminergic pathway by acting as an inverse agonist at the H3 receptor, which can modulate the release of various neurotransmitters .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its multiple targets and modes of action. For instance, by inhibiting AChE and BChE, it can increase the concentration of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling . By acting as an inverse agonist at the H3 receptor, it can modulate the release of various neurotransmitters .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties can be affected by factors such as pH, temperature, and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenoxyethyl)piperidine typically involves the reaction of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)piperidine through a nucleophilic substitution reaction. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of palladium-catalyzed hydrogenation is also common in industrial processes to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenoxyethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Phenoxyethyl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenoxyethyl)morpholine
  • 1-(2-Phenoxyethyl)piperidine
  • 4-(2-Morpholinoethoxy)benzaldehyde

Uniqueness

4-(2-Phenoxyethyl)piperidine is unique due to its specific structural features that confer high selectivity for cholinesterase inhibition. Compared to similar compounds, it exhibits higher anticholinergic activity and better pharmacokinetic properties, making it a promising candidate for drug development .

Properties

IUPAC Name

4-(2-phenoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDUIZMJYASLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449654
Record name 4-(2-phenoxyethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347873-67-0
Record name 4-(2-phenoxyethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(tert-butoxycarbonyl)-4-(2-phenoxyethyl)piperidine (220 mg, 0.72 mmol) in MeOH (2 mL) was added 2N anhydrous HCl/ether (0.5 mL, 1.0 mmol). The reaction mixture was stirred overnight. After evaporation, the residue was dissolved in deionized water. EtOAc was used to wash the aqueous layer before the pH was altered to approx. 9-10. The aqueous layer was extracted three times with CH2Cl2 and dried over Na2SO4. After evaporation, 4-(2-phenoxyethyl)piperidine (131.5 mg, 89%) was obtained as a colorless oil. 1H NMR (CDCl3, 400 MHz) δ 7.23 (m, 2H), 6.96 (m, 1H), 6.85 (m, 2H), 3.95 (m, 2H), 3.27 (m, 2H), 2.71 (m, 3H), 1.92 (m, 2H), 1.56 (m, 3H), 1.42 (m, 2H).
Name
1-(tert-butoxycarbonyl)-4-(2-phenoxyethyl)piperidine
Quantity
220 mg
Type
reactant
Reaction Step One
Name
HCl ether
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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